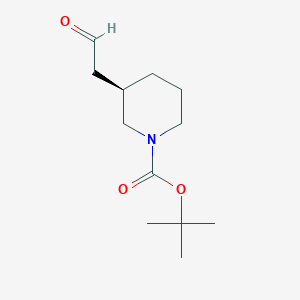

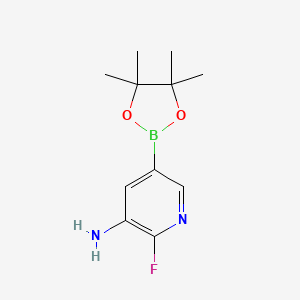

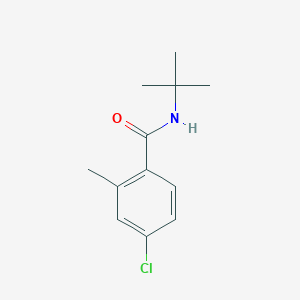

![molecular formula C10H5ClN2S2 B1398118 Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- CAS No. 443149-08-4](/img/structure/B1398118.png)

Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-

Overview

Description

Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- is a derivative of thienopyrimidines. This compound is part of a larger family of molecules known as thieno-fused derivatives, which have been widely studied due to their structural relationship with purine bases and their easy synthetic access .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- involves several steps including cyclization, chlorination, and nucleophilic substitution . The main access route to synthesize thienopyrimidines is from thiophene derivatives or from pyrimidine analogs .Molecular Structure Analysis

Thienopyrimidines have three isomers—thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines . The specific structure of thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)- is not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Thieno[3,2-d]pyrimidine compounds have been extensively studied for their unique chemical properties and potential applications in various fields. For instance, derivatives of Thieno[3,2-d]pyrimidine have been synthesized as precursors for the formation of fused-ring compounds, showcasing their versatility in organic chemistry (Bakhite et al., 2003).

- The thieno[3,2-d]pyrimidine framework is a significant class of heterocycles due to its diverse pharmacological activities. It has been employed as a crucial building block in organic chemistry for pharmaceutical products, demonstrating its utility in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries (Islam & Quadery, 2021).

- Novel thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazothieno-pyrimidines, have been synthesized and have shown promising radioprotective and antitumor activities. These findings highlight the potential therapeutic applications of thieno[2,3-d]pyrimidine derivatives in the field of cancer research (Alqasoumi et al., 2009).

Biomedical and Pharmacological Applications

- Thieno[3,2-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their biological activities. Certain compounds have shown potent antitumor activities against various cancer cell lines, indicating their potential as promising anticancer agents. The structure-activity relationship (SAR) analyses have provided insights into the importance of specific structural features for the compounds' biological activities (Liu et al., 2014).

- The antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine has been extensively studied. These compounds have shown powerful antimicrobial properties against a range of bacteria and fungi, underscoring their potential in developing new antibacterial and antifungal agents (Saber et al., 2020).

Antiproliferative Properties

- Thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against different cancer cell lines. The presence of halogenated compounds in the structure has been found to be crucial for biological activity, and these compounds also showed selective activity against several fungi, adding another dimension to their potential therapeutic applications (Temburnikar et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to affect a wide range of biochemical pathways due to their diverse therapeutic properties .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiophene derivatives are known to have a wide range of effects on cellular processes due to their diverse therapeutic properties .

Properties

IUPAC Name |

2-chloro-4-thiophen-3-ylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2S2/c11-10-12-7-2-4-15-9(7)8(13-10)6-1-3-14-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXICDVCRHWIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)